8-Chloroadenosine-3',5'-cyclic monophosphorothioate, RP-isomer sodium salt
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Overview
Description
8-Chloroadenosine-3’,5’-cyclic monophosphorothioate, RP-isomer sodium salt is a synthetic analog of cyclic adenosine monophosphate (cAMP). This compound is known for its ability to act as a competitive inhibitor of cyclic AMP-dependent protein kinase A (PKA) type I. It is often used in biochemical research to study signal transduction pathways and the role of cAMP in various cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloroadenosine-3’,5’-cyclic monophosphorothioate, RP-isomer sodium salt typically involves the following steps:
Chlorination: Adenosine is chlorinated to introduce a chlorine atom at the 8-position of the adenine ring.
Cyclization: The chlorinated adenosine is then cyclized to form 8-chloroadenosine-3’,5’-cyclic monophosphate.
Thioation: The cyclic monophosphate is treated with a thiolating agent to replace one of the oxygen atoms with a sulfur atom, forming the monophosphorothioate.
Isomer Separation: The RP-isomer is separated from the SP-isomer using chromatographic techniques.
Sodium Salt Formation: Finally, the RP-isomer is converted to its sodium salt form for stability and solubility.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to maximize yield and purity, including controlled temperatures, pressures, and the use of high-purity reagents. Advanced chromatographic techniques are employed to ensure the efficient separation of isomers.
Chemical Reactions Analysis
Types of Reactions
8-Chloroadenosine-3’,5’-cyclic monophosphorothioate, RP-isomer sodium salt undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the monophosphorothioate group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the sulfur atom back to an oxygen atom.
Substitution: The chlorine atom at the 8-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dechlorinated adenosine derivatives.
Substitution: Adenosine derivatives with various functional groups at the 8-position.
Scientific Research Applications
8-Chloroadenosine-3’,5’-cyclic monophosphorothioate, RP-isomer sodium salt is widely used in scientific research due to its ability to modulate cAMP-dependent pathways. Some of its applications include:
Chemistry: Studying the chemical properties and reactivity of cyclic nucleotides.
Biology: Investigating the role of cAMP in cellular signaling, gene expression, and metabolic regulation.
Medicine: Exploring potential therapeutic applications in diseases where cAMP signaling is dysregulated, such as cancer and cardiovascular diseases.
Industry: Used in the development of biochemical assays and as a tool in drug discovery.
Mechanism of Action
The compound exerts its effects by competitively inhibiting cyclic AMP-dependent protein kinase A (PKA) type I. It binds to the regulatory subunits of PKA, preventing the activation of the catalytic subunits. This inhibition disrupts the phosphorylation of downstream targets, thereby modulating various cellular processes such as metabolism, gene expression, and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 8-Bromoadenosine-3’,5’-cyclic monophosphorothioate, RP-isomer sodium salt
- 8-(4-Chlorophenylthio)adenosine-3’,5’-cyclic monophosphorothioate, RP-isomer sodium salt
- 8-Chloroadenosine-3’,5’-cyclic monophosphate
Uniqueness
8-Chloroadenosine-3’,5’-cyclic monophosphorothioate, RP-isomer sodium salt is unique due to its specific structural modifications, which confer distinct biochemical properties. The presence of a chlorine atom at the 8-position and a sulfur atom in the phosphate group enhances its stability and specificity as a PKA inhibitor compared to other cyclic nucleotide analogs.
This compound’s unique properties make it a valuable tool in research, providing insights into the intricate mechanisms of cAMP signaling and its implications in health and disease.
Properties
Molecular Formula |
C10H10ClN5NaO5PS |
---|---|
Molecular Weight |
401.70 g/mol |
IUPAC Name |
sodium;6-(6-amino-8-chloropurin-9-yl)-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol |
InChI |
InChI=1S/C10H11ClN5O5PS.Na/c11-10-15-4-7(12)13-2-14-8(4)16(10)9-5(17)6-3(20-9)1-19-22(18,23)21-6;/h2-3,5-6,9,17H,1H2,(H,18,23)(H2,12,13,14);/q;+1/p-1 |
InChI Key |
ZEIVWYWIXCJSBP-UHFFFAOYSA-M |
Canonical SMILES |
C1C2C(C(C(O2)N3C4=NC=NC(=C4N=C3Cl)N)O)OP(=S)(O1)[O-].[Na+] |
Origin of Product |
United States |
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